Product packaging for MRT199665(Cat. No.:)

MRT199665

Cat. No.: B609327
M. Wt: 469.6 g/mol
InChI Key: OFIFLUFVENTCNZ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Salt-Inducible Kinase (SIK) Subfamily within the AMP-activated Protein Kinase (AMPK) Family

The Salt-Inducible Kinases (SIKs) are a subfamily of serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family. nih.govharvard.eduxcessbio.comfrontiersin.org This subfamily consists of three isoforms: SIK1, SIK2, and SIK3. xcessbio.com The founding member, SIK1, was first identified in the adrenal glands of rats on a high-salt diet, which is how the family earned its name. nih.govwikipedia.orgnih.gov All three SIK family members share a similar structure, which includes an N-terminal kinase domain, a sucrose (B13894) non-fermenting-1 (SNF-1) homology domain, and a C-terminal region with multiple phosphorylation sites. nih.govharvard.edu

A key characteristic shared with other AMPK family members is the requirement for activation through phosphorylation by the tumor suppressor kinase LKB1. nih.govnih.govnih.gov This activation occurs at a specific threonine residue within the activation loop of the kinase domain. nih.gov While SIK1 expression can be induced by various stimuli, including high salt intake and certain hormones, SIK2 and SIK3 are more constitutively expressed. nih.govnih.gov Despite structural similarities, the different isoforms can have distinct physiological roles. nih.gov

Functional Diversity and Biological Significance of SIKs in Cellular Processes

Salt-Inducible Kinases are integral in translating extracellular signals into transcriptional and post-transcriptional responses within the cell. physiology.org They are involved in a wide array of cellular processes, demonstrating significant functional diversity. nih.govphysiology.org SIKs have been shown to regulate metabolic responses to feeding and fasting, cell division, and oncogenesis. physiology.org They also play crucial roles in inflammation, immune responses, sleep, and circadian rhythms. physiology.org

The regulatory effects of SIKs are largely mediated through the phosphorylation of key downstream targets. Among the most well-characterized substrates are the CREB-regulated transcription coactivators (CRTCs) and the class IIa histone deacetylases (HDACs). nih.govnih.govphysiology.org By phosphorylating these substrates, SIKs control their subcellular localization and activity, thereby influencing gene expression programs. nih.gov For instance, SIK-mediated phosphorylation promotes the translocation of CRTCs and class IIa HDACs from the nucleus to the cytoplasm, where they are sequestered and unable to interact with their nuclear binding partners. nih.gov This mechanism is central to the role of SIKs in processes ranging from metabolic homeostasis to immune function. nih.govphysiology.org

Contextualization of MRT199665 as a Research Tool Compound for Kinase Pathway Investigation

This compound is a potent and ATP-competitive inhibitor that has been instrumental as a research tool for dissecting the roles of SIKs and related kinases in cellular signaling. medchemexpress.comcancer-research-network.com It exhibits inhibitory activity against the SIK, MARK, and AMPK kinase families. medchemexpress.comcancer-research-network.com The compound's utility in research stems from its ability to selectively block the activity of these kinases, allowing investigators to study the downstream consequences of their inhibition. cancer-research-network.com

In research settings, this compound has been used to probe the function of SIKs in various biological contexts. For example, its application in studies of macrophage differentiation has helped to reveal the role of SIKs in controlling macrophage polarization. researchgate.netacs.org Furthermore, studies utilizing this compound have demonstrated that inhibition of SIKs can induce apoptosis in certain cancer cells, such as MEF2C-activated human acute myeloid leukemia (AML) cells. medchemexpress.comcancer-research-network.commedchemexpress.com By inhibiting SIKs, this compound prevents the phosphorylation of SIK substrates like CRTC3, providing a direct way to study the impact of this signaling axis. medchemexpress.commedchemexpress.com The specificity and potency of this compound make it a valuable tool for elucidating the complex roles of the SIK pathway in health and disease. cancer-research-network.commedchemexpress.com

Inhibitory Profile of this compound

The following table details the half-maximal inhibitory concentrations (IC50) of this compound against various kinases, illustrating its potency and selectivity.

Kinase FamilyKinase IsoformIC50 (nM)
SIK SIK1110 medchemexpress.comcancer-research-network.com
SIK212 medchemexpress.comcancer-research-network.com
SIK343 medchemexpress.comcancer-research-network.com
MARK MARK12 medchemexpress.comcancer-research-network.com
MARK22 medchemexpress.comcancer-research-network.com
MARK33 medchemexpress.comcancer-research-network.com
MARK42 medchemexpress.comcancer-research-network.com
AMPK AMPKα110 medchemexpress.comcancer-research-network.com
AMPKα210 medchemexpress.comcancer-research-network.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31N5O2 B609327 MRT199665

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-[3-(pyrrolidin-1-ylmethyl)anilino]pyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-28(2)22-16-29-27(30-19-8-5-7-18(15-19)17-32-13-3-4-14-32)31-25(22)33(26(28)35)23-12-11-21-20(23)9-6-10-24(21)34/h5-10,15-16,23,34H,3-4,11-14,17H2,1-2H3,(H,29,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIFLUFVENTCNZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CN=C(N=C2N(C1=O)C3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CN=C(N=C2N(C1=O)[C@H]3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Pharmacology and Target Engagement of Mrt199665

Comprehensive Kinase Selectivity and Potency Profile

MRT199665 demonstrates a distinct kinase inhibition profile, exhibiting high potency against MARK and SIK family members, as well as certain AMPK alpha subunits. Its selectivity within the broader kinome has been a key aspect of its characterization.

Inhibition of Microtubule Affinity-Regulating Kinase (MARK) Family Isoforms (MARK1, MARK2, MARK3, MARK4)

This compound shows potent inhibitory activity against the MARK family isoforms. Reported IC50 values indicate low nanomolar potency across MARK1, MARK2, MARK3, and MARK14 (also known as MARK4). Specifically, IC50 values have been reported as 2 nM for MARK1, 2 nM for MARK2, 3 nM for MARK3, and 2 nM for MARK14. abmole.commedchemexpress.commedchemexpress.comcancer-research-network.commedchemexpress.comglpbio.cn

Kinase IsoformIC50 (nM)
MARK12
MARK22
MARK33
MARK4 (MARK14)2

Inhibition of Salt-Inducible Kinase (SIK) Family Isoforms (SIK1, SIK2, SIK3)

The SIK family, comprising SIK1, SIK2, and SIK3, are also primary targets of this compound. The compound inhibits these isoforms with varying degrees of potency, generally in the low to sub-micromolar range. Reported IC50 values for SIK inhibition are 110 nM for SIK1, 12 nM for SIK2, and 43 nM for SIK3. abmole.commedchemexpress.commedchemexpress.comcancer-research-network.commedchemexpress.comglpbio.cnnih.govprobechem.com

Kinase IsoformIC50 (nM)
SIK1110
SIK212
SIK343

Inhibition of AMP-activated Protein Kinase (AMPK) Alpha Subunit Isoforms (AMPKα1, AMPKα2)

This compound also inhibits the catalytic alpha subunits of AMPK, AMPKα1 and AMPKα2. The reported IC50 values for these isoforms are 10 nM for AMPKα1 and 10 nM for AMPKα2. abmole.commedchemexpress.commedchemexpress.comcancer-research-network.commedchemexpress.comglpbio.cn

Kinase IsoformIC50 (nM)
AMPKα110
AMPKα210

Interactions with Other Kinase Family Members (e.g., Maternal Embryonic Leucine Zipper Kinase (MELK), NUAK Kinases)

Beyond the primary targets, this compound has shown interactions with other kinases, including Maternal Embryonic Leucine Zipper Kinase (MELK). This compound has been reported to inhibit MELK with an IC50 of 29 nM. nih.govelifesciences.orgharvard.edu While some sources indicate it inhibits other AMPK-related kinases, specific detailed potency data for NUAK kinases were not prominently found in the search results. cancer-research-network.comnih.gov

KinaseIC50 (nM)
MELK29
NUAK KinasesData not readily available

Mechanistic Classification of Kinase Inhibition (e.g., ATP-Competitive Modality)

This compound is characterized as a potent and ATP-competitive inhibitor of its target kinases. abmole.commedchemexpress.commedchemexpress.comcancer-research-network.commedchemexpress.comglpbio.cnresearchgate.net This indicates that the molecule competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the kinase, thereby preventing the transfer of a phosphate (B84403) group to the substrate. The ATP-competitive nature of this compound's inhibition has been consistently reported in studies investigating its mechanism of action. abmole.commedchemexpress.commedchemexpress.comcancer-research-network.commedchemexpress.comglpbio.cnresearchgate.net

Structural Insights into Kinase Binding and Selectivity Determinants (e.g., Crystal Structure Co-complexes, Computational Modeling Studies)

Structural studies, including crystal structures of kinases in complex with this compound and computational modeling, have provided insights into the binding mode and determinants of selectivity. A crystal structure of MELK in complex with this compound (PDB accession code: 5TX3) has been reported, revealing a type I binding mode. nih.govelifesciences.orgresearchgate.net In this complex, the pyrimidine (B1678525) and aniline (B41778) nitrogen atoms of this compound form dual hydrogen bonds with the backbone NH and carbonyl group of Cys89 in the hinge region of MELK. nih.govelifesciences.orgresearchgate.net The molecule also forms a hydrogen bond with Lys40 in the deep pocket, and a dimethyl group interacts with the gatekeeper residue L86, contributing to a relatively open conformation of the N-lobe. nih.govelifesciences.orgresearchgate.net Additionally, a hydroxy group on the hydroxydihydroindene moiety forms a hydrogen bond with Glu93, restricting the orientation of this part of the molecule. nih.govelifesciences.orgresearchgate.net

Computational studies, such as molecular docking and dynamics simulations, have also been employed to understand the interactions of this compound with kinases like SIK2. These studies suggest that key residues involved in binding with SIK2 are conserved among different inhibitors, although the strength of interactions may vary compared to other SIK inhibitors. acs.orgresearchgate.netresearchgate.net

Cellular and Molecular Mechanisms of Action

Regulation of CREB-CRTC Signaling Pathways

The CREB-CRTC signaling pathway is a key regulator of gene transcription, responsive to various cellular stimuli. CRTCs (CREB-regulated transcriptional coactivators) are critical components of this pathway, acting as coactivators for the transcription factor CREB (cAMP response element-binding protein). portlandpress.combiologists.comnih.gov SIKs are known to phosphorylate CRTCs, influencing their cellular localization and activity. portlandpress.comnih.govspandidos-publications.com

MRT199665 has been shown to inhibit the phosphorylation of CRTC3, a specific isoform of the CREB-regulated transcriptional coactivator family. medchemexpress.commedchemexpress.comabmole.com SIKs are responsible for phosphorylating CRTC3 at multiple serine residues, including Ser62, Ser162, Ser329, and Ser370. nih.govnih.govpnas.org This phosphorylation is critical for the interaction of CRTC3 with 14-3-3 proteins, which sequesters CRTC3 in the cytoplasm. portlandpress.comnih.govnih.govnih.gov By inhibiting SIK-mediated phosphorylation, this compound disrupts this interaction. portlandpress.comnih.govnih.gov Studies have demonstrated that this compound inhibits the phosphorylation of CRTC3 at S370. medchemexpress.commedchemexpress.comabmole.comresearchgate.net

Data illustrating the effect of this compound on CRTC3 phosphorylation:

CompoundEffect on CRTC3 Phosphorylation (S370)Reference
This compoundInhibits medchemexpress.commedchemexpress.comabmole.comresearchgate.net
DMSO (Control)No significant inhibition researchgate.net

The inhibition of CRTC3 phosphorylation by this compound leads to its dephosphorylation. portlandpress.comnih.govnih.gov Dephosphorylated CRTC3 is released from its association with 14-3-3 proteins in the cytoplasm. portlandpress.comnih.govnih.govnih.gov This release facilitates the translocation of CRTC3 into the nucleus. portlandpress.comnih.govnih.govnih.gov Once in the nucleus, CRTC3 can associate with the transcription factor CREB. portlandpress.comnih.govnih.govnih.gov This association is crucial for enhancing CREB-dependent gene transcription. portlandpress.comnih.govnih.govnih.gov The nuclear translocation of CRTC3 upon treatment with SIK inhibitors like this compound has been observed in various cell types, including macrophages. portlandpress.comnih.gov

The nuclear association of dephosphorylated CRTC3 with CREB significantly enhances the transcription of genes that contain cAMP response elements (CRE) in their promoters. portlandpress.comnih.govnih.govnih.gov This leads to the activation of specific gene transcription programs. portlandpress.comnih.govnih.govnih.gov this compound, by promoting the nuclear translocation of CRTC3, consequently impacts these CREB-dependent gene transcription programs. portlandpress.comwhiterose.ac.uk This includes the upregulation of genes involved in anti-inflammatory responses. portlandpress.comnih.govnih.govpnas.orgnih.govgoogle.com

Immunomodulatory Effects and Macrophage Phenotypic Modulation

This compound exhibits significant immunomodulatory effects, particularly on macrophages. nih.govnih.govpnas.orgresearchgate.netnih.govgoogle.comnih.gov Macrophages are key players in the immune system and can adopt different phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2 or regulatory) macrophages. nih.govnih.govpnas.orgnih.gov SIK inhibition by this compound influences this phenotypic balance. nih.govnih.govpnas.orgnih.gov

A notable effect of this compound is the augmentation of anti-inflammatory cytokine production. medchemexpress.comportlandpress.combiologists.comnih.govpnas.orgcsic.esresearchgate.netresearchgate.net Specifically, this compound has been shown to increase the production of Interleukin-10 (IL-10) and the expression of Nurr77 mRNA in macrophages, particularly in response to stimuli like lipopolysaccharide (LPS). medchemexpress.comnih.govpnas.orggoogle.comresearchgate.net IL-10 is a crucial anti-inflammatory cytokine that helps to resolve inflammation. nih.govnih.govpnas.orgnih.govgoogle.comcsic.es Nurr77 is an orphan nuclear receptor that also plays a role in regulating inflammatory responses. nih.govnih.govgoogle.comcsic.es This increase in anti-inflammatory mediators contributes to a shift in macrophage phenotype towards a regulatory or M2-like state. nih.govnih.govpnas.orgnih.gov

Data on the effect of this compound on anti-inflammatory markers in LPS-stimulated BMDMs:

CompoundIL-10 mRNA InductionNurr77 mRNA InductionIL-10 SecretionReference
This compoundIncreasedIncreasedIncreased medchemexpress.comnih.govpnas.orggoogle.comresearchgate.net
LPS AloneBaseline/LowerBaseline/LowerBaseline/Lower nih.govpnas.orgresearchgate.net

In parallel with the increase in anti-inflammatory cytokines, this compound also leads to the attenuation of pro-inflammatory cytokine secretion by macrophages. medchemexpress.comportlandpress.combiologists.compnas.orgwhiterose.ac.ukresearchgate.netresearchgate.net This includes a reduction in the levels of cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNFα). medchemexpress.comnih.govnih.govpnas.orgresearchgate.netnih.govgoogle.comresearchgate.netfrontiersin.orgplos.org These cytokines are key mediators of the pro-inflammatory response and are typically produced by M1 macrophages. nih.govnih.govpnas.orgnih.govfrontiersin.org The suppression of these pro-inflammatory mediators, coupled with the increase in anti-inflammatory ones, reinforces the shift towards an anti-inflammatory macrophage phenotype induced by this compound. nih.govnih.govpnas.orgnih.gov

Data on the effect of this compound on pro-inflammatory markers in stimulated macrophages:

CompoundEffect on IL-6 SecretionEffect on IL-12 SecretionEffect on TNFα SecretionReference
This compoundSuppressed/ReducedSuppressed/ReducedSuppressed/Reduced medchemexpress.comnih.govnih.govpnas.orgresearchgate.netnih.govgoogle.comresearchgate.net

These combined effects on cytokine production highlight the potential of this compound as an immunomodulatory agent that can reprogram macrophage function towards an anti-inflammatory state. nih.govnih.govpnas.orgnih.gov

Influence on Macrophage Polarization and Differentiation Processes

Research indicates that Salt-Inducible Kinases (SIKs), particularly SIK2 and SIK3, play an integral role in regulating macrophage polarization. nih.govnih.govresearchgate.net Pharmacological inhibition of SIKs has been shown to induce a macrophage phenotype characterized by high levels of anti-inflammatory cytokines, such as interleukin (IL)-10, and low levels of pro-inflammatory cytokines, like tumor necrosis factor α (TNF-α). nih.govnih.govresearchgate.net Studies using SIK inhibitors, including this compound, during macrophage differentiation demonstrated a significant enhancement in the production of IL-10 compared to inhibition in mature macrophages. nih.govnih.govresearchgate.net Macrophages differentiated in the presence of this compound continued to produce substantial amounts of IL-10 while maintaining very low levels of pro-inflammatory cytokines, even after the inhibitors were removed and SIKs were reactivated. nih.govnih.govresearchgate.net This suggests that SIK2 and SIK3 are involved in innate immunity by preventing the differentiation of macrophages into a stable anti-inflammatory phenotype. nih.govnih.govresearchgate.net

Table 1: Influence of SIK Inhibition on Macrophage Cytokine Production

Treatment ConditionIL-10 ProductionPro-inflammatory Cytokine Production (e.g., TNF-α)
Control (Vehicle)LowHigh
SIK Inhibition during Differentiation (e.g., this compound)Very HighVery Low
SIK Inhibition in Mature MacrophagesHighLow
SIK Inhibition during Differentiation (after removal)Very HighVery Low

*Based on findings regarding SIK inhibitors including this compound. nih.govnih.govresearchgate.net

Effects on Myeloid Leukemogenesis and Transcription Factor Control

Induction of Apoptosis in MEF2C-Activated Acute Myeloid Leukemia (AML) Cell Lines

This compound has been shown to cause apoptosis specifically in human acute myeloid leukemia (AML) cell lines that exhibit activated levels of MEF2C phosphorylation. medchemexpress.comcancer-research-network.comnih.govbiorxiv.orgnih.govalexkentsis.netresearchgate.netbiorxiv.orgwanfangdata.com.cn AML cell lines with endogenous MEF2C phosphorylation, such as OCI-AML2, MV4-11, MOLM-13, and Kasumi-1, were found to be significantly more sensitive to this compound treatment compared to cell lines lacking MEF2C phosphorylation. medchemexpress.comcancer-research-network.com This selective toxicity highlights the dependency of certain AML cells on MEF2C phosphorylation for survival. nih.govnih.govresearchgate.net

Table 2: Sensitivity of AML Cell Lines to this compound

AML Cell LineEndogenous MEF2C Phosphorylation (pS222)Sensitivity to this compound (Mean IC50)
OCI-AML2High26 ± 13 nM medchemexpress.comcancer-research-network.com
MV4-11High26 ± 13 nM medchemexpress.comcancer-research-network.com
MOLM-13High26 ± 13 nM medchemexpress.comcancer-research-network.com
Kasumi-1High26 ± 13 nM medchemexpress.comcancer-research-network.com
NB-4Low/Absent990 ± 29 nM medchemexpress.comcancer-research-network.com
HELLow/Absent990 ± 29 nM medchemexpress.comcancer-research-network.com
HL-60Low/Absent990 ± 29 nM medchemexpress.comcancer-research-network.com
U937Low/Absent990 ± 29 nM medchemexpress.comcancer-research-network.com

*Data represents mean IC50 values for cell lines with and without endogenous MEF2C phosphorylation. medchemexpress.comcancer-research-network.com

Inhibition of MEF2C (Myocyte Enhancer Factor 2C) S222 Phosphorylation and Associated Transcriptional Programs

MEF2C S222 phosphorylation has been identified as a specific marker of primary chemoresistance in AML. nih.govbiorxiv.orgnih.govalexkentsis.netwanfangdata.com.cn This phosphorylation is induced by MARK kinases. nih.govbiorxiv.orgnih.govresearchgate.netbiorxiv.orgwanfangdata.com.cn this compound, as a selective MARK/SIK inhibitor, effectively blocks MEF2C S222 phosphorylation in AML cells. medchemexpress.comcancer-research-network.comscispace.com Treatment with this compound leads to a dose-dependent reduction in both total and phosphorylated MEF2C (pS222 MEF2C). medchemexpress.comcancer-research-network.com A significant reduction in MEF2C phosphorylation (over 40%) was observed at a concentration of 10 nM. medchemexpress.comcancer-research-network.com Loss of MEF2C S222 phosphorylation impairs MEF2C-mediated transcriptional activity and the associated gene expression programs. biorxiv.org this compound treatment can phenocopy the suppression of the MEF2C phosphorylation-induced gene expression program observed with a dominant-negative MEF2C S222A mutant. cancer-research-network.com

Modulation of Leukemia Stem Cell Maintenance

MEF2C phosphorylation has been found to be required for the maintenance of leukemia stem cells, particularly in the context of MLL-AF9-induced leukemogenesis. nih.govbiorxiv.orgnih.govalexkentsis.netresearchgate.netbiorxiv.orgwanfangdata.com.cn Studies using mouse models engineered to block MEF2C phosphorylation demonstrated resistance to leukemogenesis induced by MLL-AF9. nih.govbiorxiv.orgnih.govalexkentsis.netbiorxiv.orgwanfangdata.com.cn Furthermore, MLL-AF9;MEF2C S222A leukemias exhibited a substantial reduction in leukemia stem cell frequency compared to MLL-AF9; wild-type MEF2C leukemias. biorxiv.org Although the direct impact of this compound on leukemia stem cell maintenance is strongly implied by its inhibition of MEF2C S222 phosphorylation and the established role of this phosphorylation in leukemia stem cell maintenance, the search results primarily focus on the effect of blocking MEF2C phosphorylation genetically rather than directly demonstrating the effect of this compound on leukemia stem cells in these specific results.

Impact on Transforming Growth Factor-β (TGFβ) Signaling Pathway

Attenuation of TGFβ-Mediated Transcription of Endogenous Target Genes (e.g., PAI-1, SMAD7, CTGF)

Table 3: Effect of this compound on TGFβ-Induced mRNA Expression

Target GeneCell LineEffect of this compound on TGFβ-Induced mRNA Expression
PAI-1U2OSSignificantly Attenuated researchgate.netnih.govbiorxiv.orgresearchgate.net
PAI-1A-172Inhibited researchgate.netnih.govbiorxiv.orgresearchgate.net
SMAD7A-172Inhibited researchgate.netnih.govbiorxiv.orgresearchgate.net
CTGFA-172Inhibited researchgate.netnih.govbiorxiv.orgresearchgate.net

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound71725150 nih.govmrc.ac.uk
MEF2C-
TGFβ56842206 nih.govnih.gov
PAI-1-
SMAD7121490254 invivochem.cn
CTGF-

This compound is a chemical compound characterized as a potent and selective inhibitor of the MARK (Microtubule Affinity Regulating Kinase) and SIK (Salt-Inducible Kinase) families, as well as AMPK (AMP-activated protein kinase). medchemexpress.comcancer-research-network.com Its inhibitory activity varies across different kinase isoforms, demonstrating IC50 values of 2, 2, 3, and 2 nM for MARK1, MARK2, MARK3, and MARK14, respectively. medchemexpress.comcancer-research-network.com For AMPKα1 and AMPKα2, the IC50 values are 10 and 10 nM, while for SIK1, SIK2, and SIK3, they are 110, 12, and 43 nM, respectively. medchemexpress.comcancer-research-network.com Research into this compound has shed light on its involvement in key cellular processes, including macrophage polarization, myeloid leukemogenesis, and TGFβ signaling.

Influence on Macrophage Polarization and Differentiation Processes

Studies investigating the role of Salt-Inducible Kinases (SIKs) in macrophage biology have revealed their significant contribution to macrophage polarization, particularly SIK2 and SIK3. nih.govnih.govresearchgate.net Pharmacological inhibition of SIKs leads to a macrophage phenotype marked by elevated production of anti-inflammatory cytokines, such as interleukin (IL)-10, and reduced levels of pro-inflammatory cytokines, including tumor necrosis factor α (TNF-α). nih.govnih.govresearchgate.net Differentiation of macrophages in the presence of SIK inhibitors, including this compound, substantially increased IL-10 production compared to inhibiting SIKs in already mature macrophages. nih.govnih.govresearchgate.net Notably, macrophages differentiated with this compound maintained high IL-10 and low pro-inflammatory cytokine levels even after the removal of the inhibitor, suggesting a lasting effect on their phenotype. nih.govnih.govresearchgate.net These findings underscore an essential role for SIK2 and SIK3 in innate immunity by preventing macrophages from adopting a stable anti-inflammatory state during differentiation. nih.govnih.govresearchgate.net

Table 1: Influence of SIK Inhibition on Macrophage Cytokine Production

Treatment ConditionIL-10 ProductionPro-inflammatory Cytokine Production (e.g., TNF-α)
Control (Vehicle)LowHigh
SIK Inhibition during Differentiation (e.g., this compound)Very HighVery Low
SIK Inhibition in Mature MacrophagesHighLow
SIK Inhibition during Differentiation (after removal)Very HighVery Low

*Based on findings regarding SIK inhibitors including this compound. nih.govnih.govresearchgate.net

Effects on Myeloid Leukemogenesis and Transcription Factor Control

Induction of Apoptosis in MEF2C-Activated Acute Myeloid Leukemia (AML) Cell Lines

This compound has demonstrated the capacity to induce apoptosis selectively in human acute myeloid leukemia (AML) cell lines characterized by activated MEF2C phosphorylation. medchemexpress.comcancer-research-network.comnih.govbiorxiv.orgnih.govalexkentsis.netresearchgate.netbiorxiv.orgwanfangdata.com.cn AML cell lines exhibiting high levels of endogenous MEF2C phosphorylation, such as OCI-AML2, MV4-11, MOLM-13, and Kasumi-1, displayed heightened sensitivity to this compound treatment compared to those lacking MEF2C phosphorylation (e.g., NB-4, HEL, HL-60, and U937). medchemexpress.comcancer-research-network.com This selective toxicity highlights a dependency on MEF2C phosphorylation for the survival of certain AML cells. nih.govnih.govresearchgate.net

Table 2: Sensitivity of AML Cell Lines to this compound

AML Cell LineEndogenous MEF2C Phosphorylation (pS222)Sensitivity to this compound (Mean IC50)
OCI-AML2High26 ± 13 nM medchemexpress.comcancer-research-network.com
MV4-11High26 ± 13 nM medchemexpress.comcancer-research-network.com
MOLM-13High26 ± 13 nM medchemexpress.comcancer-research-network.com
Kasumi-1High26 ± 13 nM medchemexpress.comcancer-research-network.com
NB-4Low/Absent990 ± 29 nM medchemexpress.comcancer-research-network.com
HELLow/Absent990 ± 29 nM medchemexpress.comcancer-research-network.com
HL-60Low/Absent990 ± 29 nM medchemexpress.comcancer-research-network.com
U937Low/Absent990 ± 29 nM medchemexpress.comcancer-research-network.com

*Data represents mean IC50 values for cell lines with and without endogenous MEF2C phosphorylation. medchemexpress.comcancer-research-network.com

Inhibition of MEF2C (Myocyte Enhancer Factor 2C) S222 Phosphorylation and Associated Transcriptional Programs

MEF2C S222 phosphorylation serves as a specific indicator of primary chemotherapy resistance in AML and is mediated by MARK kinases. nih.govbiorxiv.orgnih.govalexkentsis.netresearchgate.netbiorxiv.orgwanfangdata.com.cn this compound, acting as a selective MARK/SIK inhibitor, effectively inhibits MEF2C S222 phosphorylation in AML cells. medchemexpress.comcancer-research-network.comscispace.com Treatment with this compound results in a dose-dependent decrease in both total and phosphorylated MEF2C (pS222 MEF2C). medchemexpress.comcancer-research-network.com A concentration of 10 nM this compound led to over 40% reduction in MEF2C phosphorylation. medchemexpress.comcancer-research-network.com The loss of MEF2C S222 phosphorylation impairs its transcriptional activity and the associated gene expression programs. biorxiv.org The effect of this compound treatment on suppressing the MEF2C phosphorylation-induced gene expression program is comparable to that observed with a dominant-negative MEF2C S222A mutant. cancer-research-network.com

Modulation of Leukemia Stem Cell Maintenance

MEF2C phosphorylation is crucial for the maintenance of leukemia stem cells, particularly in the context of MLL-AF9-induced leukemogenesis. nih.govbiorxiv.orgnih.govalexkentsis.netresearchgate.netbiorxiv.orgwanfangdata.com.cn Mouse models designed to prevent MEF2C phosphorylation exhibited resistance to leukemogenesis driven by MLL-AF9. nih.govbiorxiv.orgnih.govalexkentsis.netbiorxiv.orgwanfangdata.com.cn Furthermore, leukemias with MLL-AF9 and the MEF2C S222A mutation showed a significantly reduced frequency of leukemia stem cells compared to those with MLL-AF9 and wild-type MEF2C. biorxiv.org While the search results strongly suggest that this compound, by inhibiting MEF2C S222 phosphorylation, would impact leukemia stem cell maintenance, the provided information primarily focuses on the genetic disruption of MEF2C phosphorylation rather than directly detailing the effects of this compound on leukemia stem cells.

Impact on Transforming Growth Factor-β (TGFβ) Signaling Pathway

Attenuation of TGFβ-Mediated Transcription of Endogenous Target Genes (e.g., PAI-1, SMAD7, CTGF)

Table 3: Effect of this compound on TGFβ-Induced mRNA Expression

Target GeneCell LineEffect of this compound on TGFβ-Induced mRNA Expression
PAI-1U2OSSignificantly Attenuated researchgate.netnih.govbiorxiv.orgresearchgate.net
PAI-1A-172Inhibited researchgate.netnih.govbiorxiv.orgresearchgate.net
SMAD7A-172Inhibited researchgate.netnih.govbiorxiv.orgresearchgate.net
CTGFA-172Inhibited researchgate.netnih.govbiorxiv.orgresearchgate.net

Potentiation of TGFβ-Mediated Apoptotic Cell Death

Studies have shown that this compound can potentiate transforming growth factor-beta (TGFβ)-mediated apoptotic cell death. In experiments using NMuMG murine mammary epithelial cells, treatment with this compound resulted in a substantial loss of viable cells when combined with TGFβ stimulation. nih.govresearchgate.netbiorxiv.org This suggests that this compound enhances the pro-apoptotic effects of TGFβ in this cell line.

Further analysis revealed that in cells incubated with both this compound and TGFβ1, the appearance of cleaved caspase-3 and PARP, markers of apoptosis, was significantly enhanced compared to cells treated with TGFβ alone. nih.gov This indicates that this compound promotes the activation of key apoptotic executioners.

Complex Interactions with AMPK Signaling and Downstream Targets

This compound is characterized as a potent and ATP-competitive inhibitor of MARK/SIK/AMPK kinases, with varying IC50 values for different isoforms. medchemexpress.comabmole.comcancer-research-network.com

Kinase FamilyIsoformIC50 (nM)
MARKMARK12
MARK22
MARK33
MARK142
AMPKAMPKα110
AMPKα210
SIKSIK1110
SIK212
SIK343

Despite being an inhibitor, this compound exhibits complex and seemingly paradoxical interactions with AMPK signaling in cellular contexts.

Observation of Paradoxical AMPK Activation and Thr172 Phosphorylation

Studies in HEK293 cells have observed a modest increase in AMPK activity and Thr172 phosphorylation upon incubation with increasing concentrations of this compound. nih.gov This effect was more pronounced than with A769662 but less so than with phenformin (B89758) or SU6656. nih.gov This paradoxical activation, where an inhibitor promotes activation loop phosphorylation, is similar to the behavior observed with SU6656, another kinase inhibitor. nih.govnih.gov

Crucially, this activation and Thr172 phosphorylation induced by this compound were not associated with changes in cellular AMP:ATP or ADP:ATP ratios. nih.gov This suggests that this compound may activate AMPK through a mechanism independent of the typical energy stress-sensing pathway that involves adenine (B156593) nucleotide binding. nih.govnih.gov It is hypothesized that this compound, like SU6656, might promote Thr172 phosphorylation by binding at the catalytic site, thereby facilitating phosphorylation by upstream kinases like LKB1. nih.govnih.gov Phosphorylation of Thr172 in the activation loop of the AMPKα subunit is critical for maximal AMPK activity. nih.govcellsignal.comrevvity.com

Differential Effects on Downstream AMPK Targets (e.g., ACC Phosphorylation)

Despite causing paradoxical AMPK activation and Thr172 phosphorylation, this compound exhibits differential effects on downstream AMPK targets. nih.gov Notably, unlike classical AMPK activators or even SU6656, this compound led to the inhibition of phosphorylation of the downstream target acetyl-CoA carboxylase (ACC) in intact cells. nih.gov

Exploration of Other Interacting Signaling Pathways (e.g., Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Regulation)

Beyond its effects on TGFβ and AMPK signaling, this compound has also been explored for its potential interactions with other cellular pathways, including the mammalian target of rapamycin (mTOR) pathway.

Research investigating the role of salt-inducible kinases (SIKs), which are related to AMPK and also inhibited by this compound, on mTOR activity has provided insights into this compound's influence. lu.sefao.orgpatsnap.comnih.gov Studies in adipocytes found that treatment with this compound resulted in the inhibition of mTOR activity. lu.sefao.org This inhibition was evidenced by reduced phosphorylation levels of key mTOR substrates, specifically ULK1 (Unc-51 autophagy activating kinase 1) and P70s6K (P70s6K-ribosomal protein s6 kinase). lu.sefao.org

This suggests that this compound, potentially through its inhibition of AMPK-related kinases like SIKs, can modulate the activity of the mTOR pathway. lu.sefao.org The mTOR pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. lu.seglpbio.commedchemexpress.com The observed inhibition of mTOR activity by this compound suggests a potential mechanism by which this compound could influence these fundamental cellular processes.

CompoundTarget Kinases (IC50 nM)Effect on mTOR Activity (in Adipocytes)Effect on ULK1/P70s6K PhosphorylationEffect on ULK1/P70s6K Expression
This compoundMARKs (2-3), AMPKα1/α2 (10), SIKs (12-110) medchemexpress.comabmole.comcancer-research-network.comInhibitionReducedNot specified
HG-9-91-01SIKs (0.92-9.6), weaker inhibition of other AMPK-related patsnap.compnas.orgNot directly assessed for mTOR activityNot alteredReduced

This highlights the intricate interplay between different kinase families and their downstream signaling cascades, where this compound appears to influence multiple nodes, including the mTOR pathway.

Preclinical Research and Experimental Findings

In Vitro Cellular and Biochemical Characterization

In vitro studies have been crucial in defining the molecular targets and cellular effects of MRT199665. These investigations have employed various biochemical and cell-based assays to determine its potency and specificity.

Kinase Activity Assays and Half-Maximal Inhibitory Concentration (IC50) Determination

This compound has been characterized as a potent and ATP-competitive inhibitor of several kinases within the MARK, SIK, and AMPK families. Its inhibitory activity has been quantified through kinase activity assays, yielding half-maximal inhibitory concentration (IC50) values for various kinase isoforms.

Kinase FamilyKinase IsoformIC50 (nM)Citation
MARKMARK12 medchemexpress.comchemsrc.commedchemexpress.comabmole.comcancer-research-network.com
MARK22 medchemexpress.comchemsrc.commedchemexpress.comabmole.comcancer-research-network.com
MARK33 medchemexpress.comchemsrc.commedchemexpress.comabmole.comcancer-research-network.com
MARK142 medchemexpress.comchemsrc.commedchemexpress.comabmole.comcancer-research-network.com
AMPKAMPKα110 medchemexpress.comchemsrc.commedchemexpress.comabmole.comcancer-research-network.com
AMPKα210 medchemexpress.comchemsrc.commedchemexpress.comabmole.comcancer-research-network.com
SIKSIK1110 medchemexpress.comchemsrc.commedchemexpress.comabmole.comcancer-research-network.comnih.govacs.org
SIK212 medchemexpress.comchemsrc.commedchemexpress.comabmole.comcancer-research-network.comnih.govacs.org
SIK343 medchemexpress.comchemsrc.commedchemexpress.comabmole.comcancer-research-network.comnih.govacs.org
OtherNUAK13 chemsrc.com
NUAK2120 chemsrc.comacs.org
MELK29 chemsrc.comacs.org

These data indicate that this compound exhibits high potency against MARK kinases, intermediate potency against AMPKα1/α2 and MELK, and varying potency across the SIK isoforms, with the lowest IC50 observed for SIK2. It is considered a selective inhibitor of MARK, SIK, and AMPK, exhibiting high selectivity compared to other AMP kinase family members. cancer-research-network.com

Cell-Based Assays for Target Engagement (e.g., SIK Activity-Dependent Translocation of CRTC3)

Cell-based assays have confirmed the engagement of this compound with its intended targets within a cellular context. A key method involves monitoring the SIK activity-dependent translocation of CRTC3. SIKs phosphorylate CRTC3 at multiple serine residues, including S370, which promotes its binding to 14-3-3 proteins and retention in the cytoplasm. nih.govnih.gov Inhibition of SIKs by this compound leads to dephosphorylation of CRTC3, its dissociation from 14-3-3 proteins, and subsequent translocation to the nucleus. nih.gov This nuclear translocation of CRTC3 is associated with enhanced CREB-dependent gene transcription. nih.gov Studies have shown that this compound inhibits the phosphorylation of the SIK substrate CRTC3 at S370 in various cell lines. medchemexpress.commedchemexpress.comabmole.commedchemexpress.comresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.org This effect has been observed in U2OS cells and NMuMG cells. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org

Apoptosis and Cell Proliferation Assays in Cancer Cell Lines

This compound has been evaluated for its effects on apoptosis and cell proliferation, particularly in the context of cancer. It has been shown to cause apoptosis in MEF2C-activated human acute myeloid leukemia (AML) cells. medchemexpress.commedchemexpress.comabmole.comcancer-research-network.commedchemexpress.com Human AML cell lines with endogenous MEF2C phosphorylation (such as OCI-AML2, MV4-11, MOLM-13, and Kasumi-1) were found to be more sensitive to this compound compared to cell lines lacking MEF2C. medchemexpress.comcancer-research-network.com In these sensitive cell lines, this compound treatment reduced leukemia growth with IC50 values in the nanomolar range. medchemexpress.com this compound treatment can block MEF2C S222 phosphorylation in AML cells, leading to a dose-dependent reduction in total and pS222 MEF2C protein levels. medchemexpress.comcancer-research-network.com Furthermore, this compound has been shown to potentiate TGFβ-mediated apoptotic cell death in NMuMG murine mammary epithelial cells. researchgate.netbiorxiv.org Treatment with this compound significantly enhanced TGFβ-induced apoptosis, as indicated by increased annexin (B1180172) V staining and enhanced cleavage of caspase-3 and PARP. researchgate.netbiorxiv.orgbiorxiv.org In proliferation assays, this compound profoundly suppressed cell proliferation in MEFs derived from homozygous SIK2/SIK3 knock-in mice, regardless of TGFβ treatment. biorxiv.org It also exhibited intermediate growth inhibition in various breast cancer cell lines, correlating with its intermediate potency as a biochemical MELK inhibitor. elifesciences.org

Quantitative Gene Expression Analysis (mRNA, Protein Levels, Cytokine Secretion)

Phosphoproteomic and Protein-Protein Interaction Studies

Phosphoproteomic studies have been employed to identify changes in protein phosphorylation profiles in response to SIK inhibition. While the provided information mentions phosphoproteomic screens being performed in AML specimens to identify differentially abundant protein phosphorylation sites, including pS222 MEF2C, in the context of chemotherapy resistance, and in RAW264.7 cells treated with a related compound, specific detailed phosphoproteomic data directly linking global phosphorylation changes to this compound treatment were not extensively provided in the snippets google.comaacrjournals.org. However, it is noted that phosphoproteomics can reveal changes in phosphorylation at multiple sites, although determining which are direct SIK targets can be complex. nih.gov

Regarding protein-protein interactions, the dephosphorylation of CRTC3 by SIK inhibitors like this compound leads to its dissociation from 14-3-3 proteins, facilitating its nuclear translocation and interaction with CREB. nih.gov Molecular docking and dynamics simulations have been used to study the binding mechanism of SIK inhibitors, including this compound, with SIK2, revealing key residues involved in the interaction. acs.orgnih.gov Crystal structures of MELK in complex with this compound have also provided insights into its binding mode, showing hydrogen bonds with key residues in the kinase domain. researchgate.net

In Vivo Efficacy and Pharmacodynamics in Non-Human Disease Models

While the provided search results primarily focus on in vitro characterization, some mention is made of in vivo studies. SIK inhibitors, including this compound and related compounds, have been used in mouse models to elucidate SIK function in immune regulation. nih.gov Inhibition of SIKs in mouse models has been associated with a dual mechanism of action involving reduced pro-inflammatory cytokines and increased immunoregulatory cytokine production, suggesting therapeutic potential for inflammatory diseases. patsnap.com A related pan-SIK inhibitor, GLPG3312, demonstrated both anti-inflammatory and immunoregulatory activities in vivo in mouse models. patsnap.com Another SIK2/3 inhibitor, SIK2/3-IN-1, significantly inhibited tumor growth in the MV4-11 AML mice CDX model. medchemexpress.com While these examples highlight the relevance of SIK inhibition in in vivo models, specific detailed efficacy and pharmacodynamic data for this compound in non-human disease models were not comprehensively available in the provided snippets.

Evaluation of Anti-inflammatory and Immunoregulatory Activities in Murine Models (e.g., comparison with GLPG3312)

Research has indicated that this compound possesses anti-inflammatory and immunoregulatory properties, largely through its inhibitory effects on Salt-inducible Kinases (SIKs), particularly SIK2 and SIK3 researchgate.netresearchgate.netportlandpress.com. Inhibition of SIKs is known to influence macrophage polarization, promoting a shift towards an anti-inflammatory phenotype characterized by high production of interleukin-10 (IL-10) and low levels of pro-inflammatory cytokines such as TNFα and IL-6 researchgate.netresearchgate.netportlandpress.comresearchgate.netpatsnap.compnas.orgspandidos-publications.comnih.govportlandpress.com.

Studies using murine models have shown that inhibiting SIK2 and SIK3 during macrophage differentiation significantly enhances IL-10 production compared to inhibition in mature macrophages researchgate.netresearchgate.netportlandpress.comnih.gov. Macrophages differentiated in the presence of this compound continued to produce substantial amounts of IL-10 while maintaining low levels of pro-inflammatory cytokines, even after the SIKs were reactivated by drug removal researchgate.netresearchgate.netportlandpress.com. This highlights a role for SIK2 and SIK3 in preventing the differentiation of macrophages into a stable anti-inflammatory state researchgate.netresearchgate.netportlandpress.com.

This compound has been shown to increase LPS-stimulated IL-10 mRNA and Nurr77 mRNA production, as well as IL-10 secretion in macrophages medchemexpress.comcancer-research-network.com. This effect is mediated, at least in part, through the inhibition of SIK-mediated CRTC3 phosphorylation, which promotes the nuclear translocation of CRTC3 and subsequent CREB-dependent gene transcription, including that of IL-10 medchemexpress.commedchemexpress.eumedchemexpress.compnas.org.

While direct comparative data in murine models specifically detailing this compound head-to-head against GLPG3312 in the same study were not extensively found, GLPG3312, another pan-SIK inhibitor, has also demonstrated both anti-inflammatory and immunoregulatory activities in vitro in human primary myeloid cells and in vivo in mouse models medchemexpress.euresearchgate.netpatsnap.comnih.govnih.gov. GLPG3312 is described as a potent and selective pan-SIK inhibitor with low nanomolar IC50 values for SIK1, SIK2, and SIK3 patsnap.comnih.govnih.gov. It has been shown to reduce pro-inflammatory cytokines like TNFα and IL-12 and stimulate the production of anti-inflammatory mediators such as IL-10 in macrophage and dendritic cell models stimulated with TLR ligands portlandpress.comnih.gov. An in vivo acute LPS challenge model in mice was used to explore the activity of GLPG3312, showing effects on TNFα and IL-10 levels acs.org.

Based on the available information, both this compound and GLPG3312 target SIKs and demonstrate the ability to modulate cytokine production towards an anti-inflammatory profile in myeloid cells and murine models. The specific nuances of their comparative efficacy and potency in identical murine models would require dedicated comparative studies.

Here is a summary of findings regarding the effect of this compound on cytokine production in LPS-stimulated macrophages:

CytokineEffect of this compound Treatment (in LPS-stimulated macrophages)Source
IL-10 mRNAIncreased production medchemexpress.comcancer-research-network.com
Nurr77 mRNAIncreased production medchemexpress.comcancer-research-network.com
IL-10 secretionIncreased secretion medchemexpress.comcancer-research-network.com
Pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-12)Very low levels produced (in macrophages differentiated with this compound) researchgate.netresearchgate.netportlandpress.comresearchgate.netpnas.org

Mechanistic Studies in Leukemia Mouse Models (considering compound-specific limitations)

This compound has been investigated for its potential in treating acute myeloid leukemia (AML), particularly in models where the transcription factor MEF2C is activated medchemexpress.comcancer-research-network.comaacrjournals.org. MEF2C phosphorylation, specifically at S222, has been identified as a marker of primary chemoresistance in AML cancer-research-network.comaacrjournals.org.

Mechanistic studies have shown that this compound can induce apoptosis in MEF2C-activated human AML cells medchemexpress.comcancer-research-network.com. It inhibits the phosphorylation of the SIK substrate CRTC3 at S370 medchemexpress.commedchemexpress.eumedchemexpress.com. Furthermore, this compound treatment can block MEF2C S222 phosphorylation in AML cells, leading to a dose-dependent reduction in both total and phosphorylated MEF2C medchemexpress.comcancer-research-network.com. A concentration of 10 nM this compound caused more than a 40% reduction in MEF2C phosphorylation compared to untreated cells medchemexpress.comcancer-research-network.com. This compound also causes a decrease in total MEF2C protein levels medchemexpress.comcancer-research-network.com.

Human AML cell lines with endogenous MEF2C phosphorylation (such as OCI-AML2, MV4-11, MOLM-13, and Kasumi-1) were found to be more sensitive to this compound compared to cell lines lacking MEF2C (like NB-4, HEL, HL-60, and U937) medchemexpress.com. This suggests that the efficacy of this compound in AML models is linked to the presence and activation of MEF2C medchemexpress.com. Treatment with this compound conferred chemosensitivity in MEF2C-activated human AML cell lines and primary patient specimens but not in those lacking MEF2C phosphorylation cancer-research-network.comaacrjournals.org.

Regarding leukemia mouse models, studies have utilized models such as those involving MLL-AF9 fusion protein, which dysregulates genes controlling self-renewal, differentiation, and cell survival in AML cancer-research-network.comaacrjournals.orghaematologica.org. MEF2C phosphorylation is required for leukemia stem cell maintenance and is induced by MARK kinases aacrjournals.org. While the search results confirm the use of various leukemia mouse models, including MLL-AF9 induced AML models and xenograft models using human AML cell lines haematologica.orgnih.govtaconic.comscispace.comaltogenlabs.commdpi.comwhiterose.ac.uk, direct detailed experimental findings of this compound treatment specifically within these murine leukemia models were not extensively provided in the search results, beyond its effects on human AML cells and the implication of MEF2C phosphorylation in in vivo leukemia maintenance aacrjournals.orgscispace.com.

Compound-specific limitations in leukemia mouse models were not explicitly detailed for this compound in the search results. However, the reliance on MEF2C phosphorylation for its efficacy in AML cells suggests that its application might be limited to leukemia types where this pathway is active medchemexpress.comcancer-research-network.comaacrjournals.org. The effectiveness of SIK inhibitors in cancer can be dependent on the specific tumor type portlandpress.com.

Medicinal Chemistry and Structure Activity Relationship Sar Research

Origin and Discovery within Hit-to-Lead Optimization Campaigns

The discovery of MRT199665 is linked to hit-to-lead optimization campaigns focused on identifying potent and selective inhibitors of salt-inducible kinases (SIKs). patsnap.comacs.org The hit-to-lead phase in drug discovery is a critical stage where initial screening hits are evaluated and undergo limited optimization to identify promising lead compounds for further development. sygnaturediscovery.comwikipedia.org This process involves confirming the activity of hits and exploring their structure-activity relationships. sygnaturediscovery.com

This compound emerged from such efforts aimed at developing inhibitors for the SIK family, which includes SIK1, SIK2, and SIK3. patsnap.comacs.org These kinases are part of the AMP-activated protein kinase (AMPK) family and are involved in various physiological processes, including inflammation. patsnap.comacs.org The search for SIK inhibitors is driven by their potential therapeutic applications in inflammatory diseases. patsnap.comacs.org High-throughput screening campaigns are often the starting point for identifying initial hit compounds. patsnap.comacs.org Subsequent optimization through synthesis and SAR studies are then conducted to improve potency, selectivity, and pharmacokinetic properties. patsnap.comacs.org

Principles of Structure-Activity Relationship (SAR) Exploration in Kinase Inhibition

SAR exploration in kinase inhibition involves systematically modifying the chemical structure of a compound and assessing the impact of these changes on its ability to inhibit kinase activity. This process is fundamental to medicinal chemistry and aims to define the structural features essential for binding to the kinase target and exerting inhibitory effects.

Kinase inhibitors typically bind to the ATP-binding site of the enzyme, competing with ATP. nih.gov The SAR around a kinase inhibitor often focuses on understanding how different substituents and structural modifications affect the binding affinity and mode of interaction with the kinase pocket. This includes exploring variations in functional groups, ring systems, and linker regions.

Key principles in SAR exploration for kinase inhibitors include:

Identification of Key Interactions: Determining which parts of the molecule are involved in critical interactions with amino acid residues in the kinase binding site, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govresearchgate.net

Impact of Substituents: Studying how the electronic and steric properties of substituents influence potency and selectivity.

Conformational Preferences: Understanding the preferred conformation of the inhibitor when bound to the kinase and how structural changes affect this conformation.

Exploring Different Regions: Systematically modifying different parts of the molecule (e.g., the core scaffold, linker, and peripheral groups) to map the SAR across the entire structure.

For compounds like this compound, which inhibit kinases like SIKs, SAR studies would involve synthesizing analogs with variations in the pyrrolo[2,3-d]pyrimidin-6-one core, the dihydrogenindenyl and pyrrolidinylmethylphenyl substituents, and the dimethyl groups, and then testing their inhibitory activity against SIK isoforms and other kinases. nih.gov

Research Utility, Methodological Considerations, and Future Directions

Strategic Use of MRT199665 as a Chemical Probe for Kinase Pathway Delineation

This compound serves as a chemical probe to investigate the roles of MARK, SIK, and AMPK kinases in various cellular processes and signaling pathways. medchemexpress.comcancer-research-network.comnih.gov Its ability to inhibit multiple members within these families allows researchers to explore the collective impact of these kinases on specific biological functions. medchemexpress.comcancer-research-network.com For instance, this compound has been utilized to study the involvement of SIKs in immune regulation, particularly in the context of macrophage polarization and cytokine production. nih.govacs.orgpnas.org Research has shown that this compound can increase LPS-stimulated IL-10 and Nurr77 mRNA production and IL-10 secretion, suggesting a role for SIKs in suppressing anti-inflammatory responses. medchemexpress.comcancer-research-network.compnas.org Furthermore, it has been employed to investigate the role of SIKs in TGFβ signaling, demonstrating its ability to attenuate TGFβ-induced transcriptional responses and potentiate apoptotic cell death. biorxiv.orgnih.govbiorxiv.org

Methodological Approaches to Validate On-Target Effects and Mitigate Off-Target Confounding in Research

While this compound is a potent inhibitor of MARK, SIK, and AMPK kinases, it is important to consider potential off-target effects, as it can inhibit other AMPK-related kinases. nih.govnih.govspandidos-publications.com To ensure that observed biological effects are specifically due to the inhibition of the intended target kinases, several methodological approaches are recommended. nih.govnih.govbeursgorilla.nlresearchgate.net

Concurrent Application of Structurally Unrelated Inhibitors

A key strategy to validate on-target effects is the simultaneous use of a structurally unrelated inhibitor that targets the same kinase(s). nih.govnih.govbeursgorilla.nlresearchgate.net For studying SIK function, the structurally unrelated inhibitor HG-9-91-01 is often used in conjunction with this compound. nih.govnih.govbeursgorilla.nlresearchgate.net HG-9-91-01 is a selective SIK inhibitor that does not inhibit other AMPK-related kinases, unlike this compound. nih.govnih.govbeursgorilla.nlresearchgate.net Observing similar biological outcomes with both this compound and HG-9-91-01 provides stronger evidence that the effects are mediated by SIK inhibition. nih.govbiorxiv.orgnih.govresearchgate.net

Identification of Unexplored Biological Functions and Regulatory Networks Governed by Target Kinases

The use of this compound as a chemical probe facilitates the identification of previously unexplored biological functions and regulatory networks controlled by MARK, SIK, and AMPK kinases. nih.govnih.gov By inhibiting these kinases, researchers can observe downstream effects on various cellular processes, transcription factors, and signaling pathways. nih.govnih.govresearchgate.net For instance, this compound has been used to demonstrate that SIK inhibition influences the phosphorylation of CRTC3, a known SIK substrate, which in turn affects transcriptional programs. medchemexpress.commedchemexpress.comresearchgate.net It has also been used to investigate the role of SIKs in regulating the mTOR pathway in adipocytes, showing that it can inhibit mTOR activity. fao.org Furthermore, studies in acute myeloid leukemia (AML) cells have revealed that this compound can induce apoptosis and sensitize cells to chemotherapy by blocking MEF2C S222 phosphorylation, highlighting a role for MARK/SIK/AMPK in regulating this transcription factor in AML. medchemexpress.comcancer-research-network.comnih.gov

Pursuit of Isoform-Selective Inhibitors for Refined Mechanistic Investigations

While this compound inhibits multiple kinase isoforms, the pursuit of more isoform-selective inhibitors is crucial for delineating the specific roles of individual MARK, SIK, and AMPK family members. nih.govspandidos-publications.commedchemexpress.com The SIK family, for example, consists of three isoforms: SIK1, SIK2, and SIK3, which can have both redundant and unique functions. researchgate.netmedchemexpress.comresearchgate.net Although this compound inhibits all three SIK isoforms, its potency varies (IC50s of 110 nM for SIK1, 12 nM for SIK2, and 43 nM for SIK3). medchemexpress.commedchemexpress.commedchemexpress.comprobechem.com Developing and utilizing inhibitors with higher selectivity for individual isoforms, such as ARN-3236 (selective for SIK2) or SIK2/3-IN-1 (selective for SIK2/3), allows for more refined mechanistic investigations into the distinct contributions of each isoform to specific biological processes and disease states. medchemexpress.com This approach helps to overcome the limitations of pan-inhibitors like this compound when aiming to understand isoform-specific signaling. spandidos-publications.com

Translational Research Potential and Mechanistic Basis for Disease Intervention (focus on preclinical insights)

Preclinical studies using this compound have provided insights into the potential translational research applications and mechanistic basis for disease intervention targeting MARK, SIK, and AMPK kinases. The compound's ability to induce apoptosis in MEF2C-activated human AML cells and sensitize them to chemotherapy suggests its potential in treating this type of leukemia. medchemexpress.comcancer-research-network.comnih.gov This effect is linked to the inhibition of MEF2C S222 phosphorylation. medchemexpress.comcancer-research-network.com Additionally, the observed impact of SIK inhibition by this compound on promoting an anti-inflammatory phenotype in macrophages suggests potential therapeutic applications in inflammatory and autoimmune diseases. nih.govacs.orgpnas.org Studies have shown that this compound can suppress the secretion of pro-inflammatory cytokines while increasing the production of anti-inflammatory IL-10. medchemexpress.comcancer-research-network.comacs.orgpnas.org These preclinical findings highlight the therapeutic potential of targeting MARK, SIK, and AMPK pathways in various diseases and provide a mechanistic foundation for further drug development efforts.

Kinase Inhibition Profile of this compound medchemexpress.commedchemexpress.commedchemexpress.com

KinaseIC50 (nM)
MARK12
MARK22
MARK33
MARK142
AMPKα110
AMPKα210
SIK1110
SIK212
SIK343

Q & A

Q. What are the primary molecular targets of MRT199665, and how do its inhibitory profiles compare across kinase families?

this compound is a potent ATP-competitive inhibitor targeting MARK (Microtubule Affinity-Regulating Kinase), SIK (Salt-Inducible Kinase), and AMPK (AMP-Activated Protein Kinase) families. Its IC₅₀ values are:

  • MARK1/2/3/14 : 2/2/3/2 nM
  • AMPKα1/α2 : 10/10 nM
  • SIK1/2/3 : 110/12/43 nM . Methodological Insight: Use kinase activity assays (e.g., radiometric or fluorescence-based) with purified enzymes to validate selectivity. Compare inhibition curves across isoforms to identify off-target effects.

Q. How does this compound induce apoptosis in MEF2C-activated AML cells, and what downstream pathways are involved?

this compound triggers apoptosis in acute myeloid leukemia (AML) cells by disrupting MEF2C-dependent survival pathways. It inhibits SIK-mediated phosphorylation of CRTC3 (a transcriptional coactivator) at Ser370, altering transcriptional programs critical for AML cell viability . Methodological Insight: Perform phosphoproteomic analysis (e.g., Western blot, mass spectrometry) to track CRTC3 phosphorylation status. Combine with siRNA knockdown of MEF2C to confirm pathway dependency.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy in clonogenic assays across AML cell lines?

Evidence from OCI-AML2 and U937 cell lines shows moderate clonogenicity reduction (~30–40% at 1 µM), while other lines (e.g., MSK30a) exhibit stronger dose-dependent inhibition . Methodological Insight:

  • Variable Factors : Genetic heterogeneity (e.g., MEF2C expression levels in Figure C of ), baseline kinase activity, or compensatory pathways (e.g., AMPK vs. SIK crosstalk).
  • Resolution : Pre-screen cell lines for target expression (MARK/SIK/AMPK) and use isogenic models to isolate variables.

Q. What experimental designs are optimal for assessing this compound’s dual role in TGFβ signaling and apoptosis?

In HaCaT keratinocytes, this compound (0.5–2 µM) suppresses TGFβ1-induced p-SMAD3 expression (Figure F, ) while concurrently inhibiting cell growth. Methodological Insight:

  • Dual Assays : Combine SMAD3 phosphorylation analysis (Western blot) with apoptosis markers (Annexin V/PI flow cytometry).
  • Control Models : Use SMAD3-knockout cells (Figure E, ) to differentiate kinase-dependent vs. SMAD3-mediated effects.

Q. How can researchers validate this compound’s specificity in metastatic cancer models, given its polypharmacology?

In SW480 (primary) vs. SW620 (metastatic) colorectal cancer cells, this compound shows differential efficacy (EC₅₀ = 3.6 µM in SW620), suggesting context-dependent specificity . Methodological Insight:

  • Kinase Profiling : Use high-throughput kinase panels to identify off-target interactions.
  • Phenotypic Validation : Compare drug response in isogenic pairs (primary/metastatic) under hypoxic or nutrient-stress conditions to mimic in vivo microenvironments.

Q. What are best practices for optimizing dose-response experiments with this compound to ensure reproducibility?

Dose-response curves in AML cells (e.g., Figure E, ) require:

  • Concentration Range : 0.1–10 µM, based on IC₅₀ values and solubility limits.
  • Controls : Include ATP-competitive inhibitors (e.g., dorsomorphin for AMPK) to contextualize effects.
  • Metrics : Normalize viability assays (e.g., CellTiter-Glo) to untreated and vehicle (DMSO) controls .

Data Contradictions and Resolution Strategies

Q. Why do some studies report minimal apoptosis in this compound-treated cells despite strong kinase inhibition?

Discrepancies arise from cell-type-specific dependencies. For example, SIK inhibition alone may not suffice to induce apoptosis in cells with redundant survival pathways (e.g., PI3K/AKT). Resolution: Conduct combinatorial screens with pathway inhibitors (e.g., AKT or ERK blockers) to identify synergistic targets .

Q. How should researchers address variability in EC₅₀ values for this compound across studies?

EC₅₀ values range from 3.6 µM (SW620) to >10 µM (SW480), influenced by assay conditions (e.g., ATP concentration, incubation time). Standardization:

  • Use consistent ATP levels (1 mM) in kinase assays to align with physiological conditions.
  • Pre-incubate cells with drug for 24–48 hours before viability measurement .

Q. Key Recommendations for Future Studies

  • Model Selection : Prioritize cell lines with documented MEF2C or CRTC3 activity (e.g., OCI-AML2) for apoptosis studies.
  • Data Transparency : Report raw IC₅₀/EC₅₀ values, assay conditions, and genetic backgrounds to enable cross-study comparisons .
  • Mechanistic Depth : Integrate phosphoproteomics with transcriptomic profiling to map kinase inhibition to phenotypic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRT199665
Reactant of Route 2
MRT199665

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.